2-(Aminomethyl)-5-methylaniline
Description
2-(Aminomethyl)-5-methylaniline (IUPAC name: 5-methyl-2-(aminomethyl)aniline) is a substituted aniline derivative featuring a primary amine (-NH₂) group attached to a methyl-substituted aromatic ring and an additional aminomethyl (-CH₂NH₂) substituent at the ortho position. This compound combines the reactivity of aromatic amines with the bifunctional nature of the aminomethyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. Its structure allows for diverse chemical modifications, including electrophilic aromatic substitution, alkylation, and coordination with metal catalysts.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
InChI Key |
RTIPTIXPHDGIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-nitrobenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amine . Another method includes the reaction of 5-methyl-2-nitrobenzyl chloride with ammonia, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Further reduced amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Aminomethyl)-5-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Aminomethyl)-5-methylaniline with key analogs, highlighting structural differences and their implications:
| Compound Name | Substituents | CAS Number | Key Functional Features |
|---|---|---|---|
| This compound | -NH₂ (para), -CH₂NH₂ (ortho) | Not Provided | Bifunctional amine; potential for chelation |
| 5-Chloro-2-methylaniline | -NH₂ (para), -Cl (ortho) | 95-79-4 | Electron-withdrawing Cl; reduced basicity |
| 2-Methoxy-5-methylaniline | -NH₂ (para), -OCH₃ (ortho) | 120-71-8 | Electron-donating OCH₃; increased reactivity |
| 5-[(Dimethylamino)methyl]-2-methylaniline | -NH₂ (para), -CH₂N(CH₃)₂ (ortho) | 107600-25-9 | Steric hindrance from dimethylamino group |
| 5-[(1S)-1-Aminoethyl]-2-methylaniline HCl | -NH₂ (para), -CH(CH₃)NH₂ (ortho) | 1644070-98-3 | Chiral center; hydrochloride salt form |
Physicochemical Properties
- Solubility: The aminomethyl group enhances solubility in polar solvents (e.g., water, methanol) compared to chloro- or methoxy-substituted anilines, which are more lipophilic .
- Basicity: The primary amine groups in this compound confer higher basicity (pKa ~4–5) relative to methoxy derivatives (pKa ~5–6) but lower than dimethylamino analogs (pKa ~8–9) due to electronic effects .
- Thermal Stability: Chloro-substituted anilines (e.g., 5-Chloro-2-methylaniline) exhibit higher melting points (mp ~90–100°C) compared to aminomethyl derivatives (estimated mp ~50–70°C), as halogen atoms enhance intermolecular forces .
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